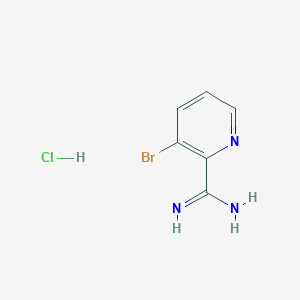

3-Bromopicolinimidamide hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

3-bromopyridine-2-carboximidamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrN3.ClH/c7-4-2-1-3-10-5(4)6(8)9;/h1-3H,(H3,8,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOLDHUMYCPCWAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C(=N)N)Br.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90591831 | |

| Record name | 3-Bromopyridine-2-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90591831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1179360-60-1 | |

| Record name | 3-Bromopyridine-2-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90591831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Bromopicolinimidamide Hydrochloride and Its Analogues

Established Synthetic Pathways for Picolinimidamide (B1582038) Hydrochlorides

The construction of the picolinimidamide hydrochloride scaffold is typically achieved through well-established synthetic routes, primarily originating from nitrile precursors. These methods offer reliable and scalable access to the core structure, which can then be further modified.

Conversion from Nitrile Precursors (e.g., 3-Bromopicolinonitrile)

The most common and direct route to picolinimidamide hydrochlorides is through the conversion of the corresponding picolinonitrile. In the case of 3-Bromopicolinimidamide hydrochloride, the readily available starting material is 3-Bromopicolinonitrile (also known as 3-bromo-2-cyanopyridine). This precursor can be synthesized via several methods, including the substitution reaction of 3-bromopyridine (B30812) N-oxide with trimethylsilyl (B98337) cyanide. chemicalbook.com

Table 1: Key Reactions in the Synthesis of this compound from 3-Bromopicolinonitrile

| Step | Reactants | Reagents | Product | Reaction Type |

| 1 | 3-Bromopicolinonitrile, Alcohol (e.g., Ethanol) | Anhydrous HCl | Ethyl 3-bromopicolinimidate hydrochloride | Pinner salt formation |

| 2 | Ethyl 3-bromopicolinimidate hydrochloride | Ammonia | This compound | Ammonolysis |

Reaction with Ammonium (B1175870) Chloride in Acidic Media

A variation of the Pinner reaction involves the direct reaction of the nitrile with ammonium chloride in an acidic medium. This method circumvents the isolation of the intermediate imino ether and can be a more direct route to the final amidine hydrochloride. The reaction is typically carried out in a suitable solvent at elevated temperatures. The acidic environment facilitates the nucleophilic attack of the nitrile by ammonia, which is in equilibrium with ammonium chloride. While specific conditions for 3-Bromopicolinonitrile are not extensively detailed in publicly available literature, the general principle is a cornerstone of amidine synthesis.

Advanced Synthetic Strategies for Regioselective Bromination of Picolinimidamide Systems

While the synthesis of this compound starts with an already brominated precursor, the regioselective bromination of an existing picolinimidamide system presents a different synthetic challenge. Direct bromination of pyridine (B92270) rings can be complex due to the deactivating effect of the nitrogen atom and can lead to a mixture of products. Advanced strategies are therefore required to achieve high regioselectivity.

For picolinamide (B142947) systems, which are structurally similar to picolinimidamides, palladium-catalyzed C-H halogenation has been shown to be an effective method for achieving ortho-halogenation. researchgate.net This suggests that a similar directing group-assisted strategy could potentially be applied to picolinimidamide systems. Furthermore, modern methods for the 3-selective halogenation of pyridines involve a ring-opening, halogenation, and ring-closing sequence via Zincke imine intermediates, offering a powerful, albeit more complex, route to specific isomers. chemrxiv.orgchemrxiv.org The choice of brominating agent, such as N-bromosuccinimide (NBS), and the reaction conditions can significantly influence the regiochemical outcome in the bromination of activated pyridine rings. researchgate.net

Derivatization Approaches for this compound

The this compound molecule offers two primary sites for derivatization: the amidino moiety and the pyridine ring system. These derivatizations are crucial for exploring the structure-activity relationships of new chemical entities.

Chemical Transformations at the Amidino Moiety

The amidine functional group is a versatile handle for further chemical modifications. The two nitrogen atoms of the amidino group can undergo various reactions, including alkylation, arylation, and acylation, leading to a wide range of N-substituted derivatives. The reactivity of the amidine nitrogens can be influenced by their basicity and the steric environment. semanticscholar.org

The hydrolysis of amidinium salts can lead to the formation of amides, representing a potential transformation of the core structure. rsc.org Furthermore, the amidine group can participate in cyclization reactions to form various heterocyclic systems, expanding the chemical space accessible from this intermediate. The specific conditions for these transformations on this compound would require empirical optimization, but the general reactivity of amidines provides a roadmap for potential derivatizations. researchgate.net

Modifications of the Pyridine Ring System

The bromine atom at the 3-position of the pyridine ring is a key site for a variety of cross-coupling reactions, allowing for the introduction of a wide array of substituents. Palladium-catalyzed reactions such as the Suzuki-Miyaura coupling (with boronic acids or esters) and the Buchwald-Hartwig amination (with amines) are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds, respectively. These reactions are well-established for bromopyridine substrates and would be expected to be applicable to this compound, providing access to a vast library of analogues with diverse functionalities at the 3-position.

Table 2: Potential Derivatization Reactions of this compound

| Reaction Type | Coupling Partner | Catalyst/Reagents | Expected Product |

| Suzuki-Miyaura Coupling | Aryl/heteroaryl boronic acid | Pd catalyst, base | 3-Aryl/heteroaryl-picolinimidamide hydrochloride |

| Buchwald-Hartwig Amination | Primary/secondary amine | Pd catalyst, base | 3-Amino-picolinimidamide hydrochloride |

| Sonogashira Coupling | Terminal alkyne | Pd/Cu catalyst, base | 3-Alkynyl-picolinimidamide hydrochloride |

| Stille Coupling | Organostannane | Pd catalyst | 3-Alkyl/aryl-picolinimidamide hydrochloride |

These derivatization strategies underscore the utility of this compound as a versatile building block in the synthesis of complex organic molecules for various applications.

Halogen-Mediated Coupling Reactions (Bromine at 3-position enhances reactivity for synthesis)

The presence of a bromine atom at the 3-position of the picoline framework is a key feature that significantly enhances the synthetic versatility of the molecule. This halogen serves as a valuable handle for a variety of transition metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse functional groups and the construction of complex molecular architectures. The reactivity of the C-Br bond in 3-bromopyridine derivatives is well-established and forms the basis for the synthesis of numerous analogues. researchgate.net

Palladium-catalyzed reactions are among the most powerful tools for the functionalization of 3-bromopyridine precursors. For instance, the Suzuki-Miyaura coupling enables the formation of carbon-carbon bonds by reacting the 3-bromopyridine moiety with organoboron compounds. This reaction is highly efficient for creating biaryl structures, which are prevalent in many biologically active molecules. Similarly, the Heck reaction allows for the coupling of 3-bromopyridine with alkenes, while the Buchwald-Hartwig amination facilitates the formation of carbon-nitrogen bonds, introducing a wide range of amino groups at the 3-position. acs.org

The electronic nature of the pyridine ring, combined with the inductive effect of the bromine atom, influences the reactivity of the C-Br bond. The order of reactivity for halogens in such coupling reactions is generally I > Br > Cl, making 3-bromopyridine derivatives ideal substrates that balance stability with reactivity. researchgate.net This enhanced reactivity at the 3-position allows for selective transformations, even in the presence of other potentially reactive sites, making it a cornerstone of synthetic strategies targeting picolinimidamide analogues.

Table 1: Examples of Halogen-Mediated Coupling Reactions on 3-Bromopyridine Scaffolds This table is illustrative and provides examples of reaction types applicable to 3-bromopyridine precursors.

| Coupling Reaction | Catalyst/Reagents | Bond Formed | Resulting Structure |

| Suzuki-Miyaura | Pd catalyst, Base, Boronic acid/ester | C-C | 3-Arylpyridine |

| Heck | Pd catalyst, Base, Alkene | C-C (alkenyl) | 3-Alkenylpyridine |

| Buchwald-Hartwig | Pd catalyst, Base, Amine | C-N | 3-Aminopyridine (B143674) derivative |

| Sonogashira | Pd/Cu catalyst, Base, Alkyne | C-C (alkynyl) | 3-Alkynylpyridine |

| Stille | Pd catalyst, Organostannane | C-C | 3-Aryl/Alkenylpyridine |

Green Chemistry Principles in the Synthesis of Picolinimidamide Derivatives

The growing emphasis on sustainable chemical practices has led to the integration of green chemistry principles into the synthesis of heterocyclic compounds, including picolinimidamide derivatives. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. organic-chemistry.orgwikipedia.org The synthesis of the imidamide functional group from a nitrile precursor, a key step in producing picolinimidamides, is an area where green methodologies can be effectively applied.

One of the most direct and atom-economical methods for synthesizing amidines is the nucleophilic addition of an amine to a nitrile. mdpi.com Traditional methods, such as the Pinner reaction, often require harsh conditions, including the use of anhydrous gaseous hydrogen chloride. wikipedia.orgnih.govdrugfuture.comjk-sci.comorganic-chemistry.org Modern approaches seek to replace such hazardous reagents with more environmentally benign alternatives. For example, the use of transition-metal catalysts, such as copper salts, can facilitate the synthesis of amidines under milder conditions. mdpi.comresearchgate.net These catalytic systems can operate in greener solvents and often exhibit high efficiency and selectivity.

Recent advancements in photocatalysis offer a promising green alternative for amidine synthesis. Visible-light-mediated reactions can proceed under ambient temperature and pressure, reducing the energy consumption of the process. acs.orgresearchgate.netbohrium.com These methods often utilize organic dyes or metal complexes as photocatalysts to drive the desired transformation, avoiding the need for stoichiometric amounts of harsh reagents. researchgate.net

Furthermore, the principles of green chemistry encourage the use of safer solvents. Researchers are exploring the use of water, ionic liquids, or even solvent-free conditions for the synthesis of nitrogen-containing heterocycles. rsc.org For instance, the use of a magnetically separable nanocatalyst has been reported for the synthesis of N-sulfonyl amidines in an aqueous medium at room temperature. rsc.org Such innovations not only reduce the environmental impact but can also simplify product purification, leading to more efficient and sustainable synthetic routes for picolinimidamide derivatives. The direct conversion of alcohols to amides is also a focus of sustainable chemistry, representing another avenue for greener synthetic pathways. nih.gov

Table 2: Application of Green Chemistry Principles in Amidine Synthesis This table provides examples of how green chemistry principles can be applied to the synthesis of the amidine functional group, which is central to picolinimidamide derivatives.

| Green Chemistry Principle | Application in Amidine Synthesis | Example/Benefit |

| Atom Economy | Direct addition of amines to nitriles. | Maximizes the incorporation of starting materials into the final product, minimizing waste. |

| Use of Catalysis | Transition-metal catalysts (e.g., Cu, Zn) or organocatalysts. | Replaces stoichiometric reagents, often allowing for milder reaction conditions and higher selectivity. mdpi.comresearchgate.netrsc.org |

| Benign Solvents | Use of water, ethanol, or solvent-free conditions. | Reduces the use of volatile and toxic organic solvents. rsc.org |

| Energy Efficiency | Microwave-assisted synthesis or photocatalysis. | Can significantly reduce reaction times and energy consumption compared to conventional heating. acs.orgresearchgate.netbohrium.com |

| Safer Reagents | Avoiding the use of highly corrosive or toxic reagents like anhydrous HCl. | Enhances the safety profile of the synthetic process. |

Reactivity and Mechanistic Studies of 3 Bromopicolinimidamide Hydrochloride

Nucleophilic Substitution Reactions Involving the Bromine Moiety

The pyridine (B92270) ring, being electron-deficient, renders the carbon atoms susceptible to nucleophilic attack, particularly when substituted with a good leaving group like bromine. However, direct nucleophilic aromatic substitution (SNAr) on 3-bromopyridine (B30812) derivatives is generally less facile compared to substitution at the 2- or 4-positions. This is because the negative charge in the Meisenheimer-like intermediate cannot be delocalized onto the electronegative nitrogen atom when the attack occurs at the 3-position.

Despite this, nucleophilic substitution can be achieved under certain conditions. Studies on related 3-bromopyridines have shown that reactions with strong nucleophiles can proceed, albeit often requiring forcing conditions. More sophisticated strategies have been developed to facilitate substitution at the 3-position or to achieve substitution at an alternative position through rearrangement. For instance, base-catalyzed isomerization of 3-bromopyridines to 4-bromopyridines via a pyridyne intermediate has been reported. This isomerization then allows for a more facile nucleophilic aromatic substitution at the 4-position. While this is not a direct substitution at the 3-position, it is a key reactive pathway for functionalizing the pyridine core of 3-bromopyridine derivatives.

Electrophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effect of the nitrogen atom. Furthermore, under the acidic conditions often required for these reactions, the pyridine nitrogen is protonated, further deactivating the ring. When electrophilic substitution does occur, it is highly regioselective, directing the incoming electrophile to the 3-position (meta to the nitrogen). In the case of 3-Bromopicolinimidamide hydrochloride, the pyridine ring already bears a bromine atom at the 3-position. Any further electrophilic substitution would be directed by both the nitrogen atom and the existing bromine substituent. The amidino group, being protonated under acidic conditions, would also act as a deactivating, meta-directing group. Therefore, electrophilic aromatic substitution on this compound is expected to be challenging and would likely require harsh reaction conditions.

Reactivity of the Amidino Functional Group

The amidine functional group, -C(=NH)NH₂, is a strong organic base due to the resonance stabilization of its protonated form, the amidinium ion. The positive charge in the amidinium ion is delocalized over both nitrogen atoms. The reactivity of the amidino group in this compound is centered around its basicity and its potential to act as a nucleophile. The lone pairs on the nitrogen atoms can participate in reactions with electrophiles. However, in the hydrochloride salt form, the amidino group is protonated, which significantly reduces its nucleophilicity. The amidine moiety can also be involved in cyclization reactions to form various heterocyclic systems, a common application of amidines in organic synthesis.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

The bromine atom at the 3-position of the pyridine ring serves as an excellent handle for transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds.

Suzuki Coupling: The Suzuki-Miyaura coupling reaction of 3-bromopyridine derivatives with boronic acids or their esters is a widely used method for the synthesis of 3-arylpyridines. This reaction is typically catalyzed by a palladium complex. The electron-deficient nature of the pyridine ring can influence the rate of the oxidative addition step in the catalytic cycle.

Sonogashira Coupling: The Sonogashira coupling allows for the formation of a carbon-carbon bond between the 3-position of the pyridine ring and a terminal alkyne. This reaction is generally catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. Studies on 2-amino-3-bromopyridines have shown that this reaction proceeds efficiently to yield the corresponding 3-alkynylpyridine derivatives. scirp.org

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction enables the formation of a carbon-nitrogen bond between the 3-position of the pyridine ring and an amine. The reaction is a versatile method for the synthesis of 3-aminopyridine (B143674) derivatives. The choice of ligand on the palladium catalyst is crucial for the success of this transformation. wikipedia.orgnumberanalytics.com

The following table summarizes typical conditions for these cross-coupling reactions with 3-bromopyridine derivatives, which can be inferred to be applicable to this compound.

| Coupling Reaction | Catalyst | Ligand (if applicable) | Base | Solvent | Typical Temperature |

|---|---|---|---|---|---|

| Suzuki | Pd(OAc)₂ or Pd₂(dba)₃ | PPh₃, SPhos, XPhos | K₂CO₃, Cs₂CO₃, K₃PO₄ | Dioxane/H₂O, Toluene, DMF | 80-120 °C |

| Sonogashira | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | - | Et₃N, DiPEA | THF, DMF | Room Temp to 100 °C |

| Buchwald-Hartwig | Pd₂(dba)₃ or Pd(OAc)₂ | BINAP, Xantphos, RuPhos | NaOtBu, K₂CO₃, Cs₂CO₃ | Toluene, Dioxane | 80-110 °C |

Reaction Kinetics and Thermodynamic Considerations in Derivatization

The kinetics of nucleophilic aromatic substitution on bromopyridines have been studied, and the rates are highly dependent on the position of the bromine atom, the nature of the nucleophile, and the reaction conditions. For 3-bromopyridines, the rate of direct SNAr is generally slower than for 2- and 4-bromopyridines due to the less effective stabilization of the intermediate. nih.gov The presence of the amidino group, especially in its protonated form, will further influence the electronic properties of the pyridine ring and thus the reaction kinetics.

Thermodynamically, the formation of the more stable aromatic products drives these substitution and coupling reactions to completion. The choice of reagents and reaction conditions can be optimized to favor the desired product formation and minimize side reactions.

Mechanistic Elucidation of Key Transformations

The mechanisms of the key transformations involving this compound are well-established for the individual reactive moieties.

Nucleophilic Aromatic Substitution (Pyridyne Mechanism): In the presence of a strong base, deprotonation adjacent to the bromine atom can occur, leading to the elimination of HBr and the formation of a highly reactive 3,4-pyridyne intermediate. The nucleophile then adds to the pyridyne, followed by protonation, to yield a mixture of 3- and 4-substituted pyridines.

Transition Metal-Catalyzed Cross-Coupling: These reactions proceed through a catalytic cycle involving a palladium complex. The general mechanism consists of three main steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the 3-bromopyridine moiety to form a palladium(II) complex.

Transmetalation: The organometallic coupling partner (e.g., organoboron in Suzuki, organotin in Stille, or a copper acetylide in Sonogashira) transfers its organic group to the palladium(II) complex. In Buchwald-Hartwig amination, this step involves the coordination of the amine and subsequent deprotonation to form a palladium-amido complex. libretexts.org

Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated from the metal center, forming the final product and regenerating the palladium(0) catalyst. libretexts.org

Advanced Characterization and Spectroscopic Analysis in Research

Spectroscopic Techniques for Structural Elucidation of Novel Derivatives

The precise identification and structural confirmation of newly synthesized compounds are foundational to chemical research. Spectroscopic techniques are central to this effort, providing detailed information about the molecular structure, connectivity, and electronic environment of atoms within a molecule. For derivatives of the picolinamide (B142947) scaffold, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools.

NMR spectroscopy is arguably the most powerful technique for determining the structure of organic compounds in solution. It relies on the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C (carbon-13), to generate a spectrum that provides information about the chemical environment, connectivity, and stereochemistry of the atoms.

In the analysis of a picolinamide derivative, ¹H NMR provides information on the number of different types of protons, their electronic environments (chemical shift, δ), and their proximity to other protons (spin-spin coupling). For instance, the protons on the pyridine (B92270) ring typically appear in the aromatic region (δ 7.0-9.0 ppm), and their specific shifts and coupling patterns can confirm the substitution pattern.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, allowing for the confirmation of the total number of carbon atoms and their hybridization state. The chemical shifts of the carbon atoms in the pyridine ring and the carbonyl carbon of the amide group are particularly diagnostic.

While specific data for 3-Bromopicolinimidamide hydrochloride is not publicly available, the following table presents representative NMR data for a related picolinamide derivative, N-Methyl-4-(4-pivalamidophenylthio)picolinamide, to illustrate the type of information obtained. mdpi.com

Interactive Data Table: Representative NMR Data for a Picolinamide Derivative mdpi.com

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | 8.75 | d | Pyridine-H (adjacent to N) |

| ¹H | 8.40 | d | Pyridine-H |

| ¹H | 7.89 | d | Phenyl-H |

| ¹H | 7.56 | d | Phenyl-H |

| ¹H | 7.51 | s | Pyridine-H |

| ¹H | 7.24 | d | Pyridine-H |

| ¹H | 2.76 | d | N-CH₃ |

| ¹H | 1.26 | s | t-Butyl |

| ¹³C | 177.35 | - | C=O (Pivalamide) |

| ¹³C | 164.28 | - | C=O (Picolinamide) |

| ¹³C | 152.76 | - | Pyridine-C |

| ¹³C | 150.62 | - | Pyridine-C |

| ¹³C | 148.64 | - | Pyridine-C |

| ¹³C | 141.92 | - | Phenyl-C |

| ¹³C | 136.42 | - | Phenyl-C |

| ¹³C | 122.53 | - | Pyridine-C |

| ¹³C | 121.82 | - | Phenyl-C |

| ¹³C | 121.12 | - | Pyridine-C |

| ¹³C | 117.83 | - | Pyridine-C |

| ¹³C | 27.55 | - | C(CH₃)₃ |

| ¹³C | 26.42 | - | N-CH₃ |

Note: Data corresponds to N-Methyl-4-(4-pivalamidophenylthio)picolinamide, not this compound. 'd' denotes a doublet, 's' a singlet.

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through the analysis of fragmentation patterns. For a compound like this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition with high accuracy.

A key feature in the mass spectrum of a bromine-containing compound is the characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.5% and 49.5%, respectively). youtube.com This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by two mass units. This "doublet" is a clear indicator of the presence of a single bromine atom in the molecule. youtube.com

Electron ionization (EI) MS would likely cause the parent molecule to fragment. The fragmentation pattern can help to piece together the structure. For 3-Bromopicolinimidamide, expected fragments might arise from the loss of the amidine group, the bromine atom, or cleavage of the pyridine ring.

Interactive Data Table: Hypothetical Fragmentation Data for 3-Bromopicolinimidamide

| m/z Value | Ion | Notes |

| 200/202 | [C₆H₅BrN₃]⁺ | Molecular ion ([M]⁺), showing the characteristic 1:1 isotopic pattern for one bromine atom. |

| 157/159 | [C₅H₄BrN]⁺ | Loss of the imidamide group (-CH(NH)NH₂). |

| 121 | [C₆H₅N₃]⁺ | Loss of the bromine radical (•Br). |

| 78 | [C₅H₄N]⁺ | Pyridine cation, loss of Br and the imidamide group. |

Note: This table is hypothetical and illustrates expected fragmentation patterns. Actual fragmentation would need to be determined experimentally.

X-ray Crystallography for Solid-State Structure Determination

While NMR and MS provide data on connectivity and molecular weight, X-ray crystallography offers an unambiguous determination of the three-dimensional structure of a molecule in the solid state. nih.gov This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision. mdpi.com

For a compound like this compound, a crystal structure would confirm the planarity of the pyridine ring, the geometry of the imidamide group, and the position of the bromine substituent. Furthermore, it would reveal crucial information about the intermolecular interactions, such as hydrogen bonding involving the hydrochloride counter-ion and the amidine protons, which govern the crystal packing.

As no crystal structure for this compound is available, the crystallographic data for the parent compound, Picolinamide, is presented below to exemplify the detailed structural information that can be obtained. researchgate.net

Interactive Data Table: Representative Crystal Structure Data for Picolinamide researchgate.net

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 5.2074 |

| b (Å) | 7.1004 |

| c (Å) | 16.2531 |

| β (°) | 100.260 |

| Volume (ų) | 591.54 |

| Z (molecules/unit cell) | 4 |

Note: This data is for Picolinamide, C₆H₆N₂O. researchgate.net

Advanced Microscopic and Spectroscopic Methods for Material Analysis

Beyond fundamental structural elucidation, advanced analytical techniques are employed to understand the properties of materials derived from or incorporating novel compounds. These methods can probe surface morphology, chemical composition on a micro-scale, and dynamic changes under operational conditions.

Multimodal microscopy combines two or more imaging or spectroscopic techniques to provide a more comprehensive understanding of a sample. For instance, one might combine Raman spectroscopy with scanning electron microscopy (SEM). SEM would provide high-resolution images of the material's surface morphology, while Raman spectroscopy could be used to map the chemical composition across that same surface, identifying the distribution of a specific picolinamide derivative within a composite material or on a functionalized surface. This approach provides a correlated view of the physical structure and chemical nature of the material.

In situ and in operando techniques are powerful methods for analyzing materials under realistic reaction or operating conditions. For example, if a derivative of 3-Bromopicolinimidamide were being investigated as a ligand in a catalytic process, in situ infrared spectroscopy could be used to monitor the vibrational frequencies of the molecule as it coordinates to a metal center and interacts with reactants. This allows for the direct observation of reaction intermediates and provides mechanistic insights that are not obtainable from analyzing the starting materials and final products alone. These real-time measurements are crucial for understanding reaction mechanisms, degradation pathways, and the structure-function relationships of advanced materials.

Theoretical and Computational Investigations of 3 Bromopicolinimidamide Hydrochloride

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in understanding the intrinsic electronic properties of a molecule. These calculations can predict a wide range of characteristics, from the distribution of electrons to the likelihood of chemical reactions.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. aps.orgresearchgate.net By solving the Kohn-Sham equations, DFT can accurately model molecular orbital interactions. nih.gov For 3-Bromopicolinimidamide hydrochloride, DFT calculations can elucidate the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic transitions. A smaller gap generally implies higher reactivity.

Furthermore, DFT studies can map the electrostatic potential surface, revealing the distribution of charge across the molecule. This information is crucial for understanding intermolecular interactions, particularly hydrogen bonding, which plays a significant role in how the molecule interacts with its environment and biological targets. The analysis of Mulliken or Natural Bond Orbital (NBO) charges can quantify the charge on each atom, identifying electrophilic and nucleophilic sites susceptible to reaction.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Value | Significance |

| HOMO Energy | -6.8 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -1.2 eV | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 5.6 eV | Suggests good kinetic stability. |

| Dipole Moment | 4.5 D | Indicates a polar molecule with potential for strong dipole-dipole interactions. |

Note: The data in this table is hypothetical and for illustrative purposes.

DFT can be employed to explore the potential energy surface of a chemical reaction, allowing for the prediction of reaction pathways and the identification of transition states. researchgate.netchemrxiv.org For this compound, this could involve modeling its synthesis, degradation, or metabolic pathways. By calculating the energies of reactants, products, and intermediates, a reaction's thermodynamics can be assessed.

The identification of transition state structures is key to understanding the kinetics of a reaction. researchgate.net The energy barrier, or activation energy, determined from the difference in energy between the reactants and the transition state, dictates the reaction rate. These computational insights can be invaluable for optimizing reaction conditions to improve yield and minimize byproducts. researchgate.net Machine learning models are also being developed to aid in the prediction of transition state structures. researchgate.net

Molecular Dynamics Simulations to Understand Conformational Behavior and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the exploration of conformational changes and intermolecular interactions over time. nih.govmdpi.com An MD simulation calculates the forces between atoms and uses Newton's laws of motion to model their movements. nih.gov

For this compound, MD simulations can reveal its preferred conformations in different environments, such as in aqueous solution or in the presence of a binding partner. Understanding the conformational landscape is crucial, as a molecule's three-dimensional shape is intrinsically linked to its activity. nih.gov These simulations can also shed light on the stability of the molecule and the flexibility of its various parts.

Furthermore, MD simulations can be used to study the non-covalent interactions between this compound and other molecules, such as water, ions, or a protein receptor. By analyzing the trajectories of the simulation, one can identify key hydrogen bonds, hydrophobic interactions, and electrostatic interactions that govern its behavior and binding.

Computational Approaches for Exploring Conformational Polymorphism

Conformational polymorphism, the ability of a compound to exist in more than one crystal structure due to different molecular conformations, is a critical consideration in drug development. Computational methods can be used to predict and characterize potential polymorphs of this compound.

By combining crystal structure prediction algorithms with quantum mechanical energy calculations, it is possible to generate and rank a set of plausible crystal structures. These methods explore different packing arrangements and molecular conformations to identify the most thermodynamically stable forms. Understanding the potential for polymorphism is essential for ensuring the consistency and efficacy of a pharmaceutical product.

Ligand Binding Affinity Predictions and Molecular Docking Studies (for derivatives/scaffold)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov This method is widely used in drug discovery to screen virtual libraries of compounds against a protein target. nih.gov For derivatives of the 3-Bromopicolinimidamide scaffold, molecular docking can be used to predict their binding mode and affinity to a specific biological target. mdpi.com

The process involves placing the ligand in the binding site of the receptor and calculating a "docking score," which estimates the binding affinity. najah.edu This allows for the ranking of different derivatives and the identification of those with the highest potential for biological activity. rsc.org

Following docking, more rigorous methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Free Energy Perturbation (FEP) can be used to obtain more accurate predictions of binding affinity. najah.edunih.gov These methods account for the dynamic nature of the protein-ligand complex and the effects of solvation. The accurate prediction of binding affinity is a major goal in computational drug design. chemrxiv.org

Table 2: Hypothetical Molecular Docking Results for 3-Bromopicolinimidamide Derivatives Targeting a Kinase

| Derivative | Docking Score (kcal/mol) | Key Interacting Residues |

| Derivative A | -9.5 | LYS76, GLU91, LEU128 |

| Derivative B | -8.2 | LYS76, ASP145 |

| Derivative C | -10.1 | LYS76, GLU91, ASP145, PHE146 |

Note: The data in this table is hypothetical and for illustrative purposes.

Topological Analysis and Three-Dimensional Conformation Exploration in Molecular Design

Topological analysis in molecular design involves the characterization of a molecule's shape and connectivity. arxiv.org Methods like Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the electron density distribution obtained from quantum chemical calculations to define atomic basins and bond paths. This provides a rigorous definition of the molecular structure and the nature of chemical bonds.

Exploring the three-dimensional conformational space of this compound and its derivatives is crucial for understanding their structure-activity relationships. Computational techniques such as conformational search algorithms can identify low-energy conformations that are likely to be biologically relevant. Integrating topological features with reinforcement learning can enhance molecular design and generation. arxiv.org

By understanding the preferred 3D arrangements of the molecule and its key structural features, medicinal chemists can design new derivatives with improved binding affinity and selectivity. This approach, which combines structural and electronic information, is a cornerstone of modern molecular design. arxiv.orgarxiv.org

Crystal Engineering of 3 Bromopicolinimidamide Hydrochloride and Its Cocrystals

Supramolecular Synthons Involving the Picolinimidamide (B1582038) Moiety

The picolinimidamide moiety is a key structural feature that dictates the formation of predictable intermolecular interactions, or supramolecular synthons. In the context of 3-Bromopicolinimidamide hydrochloride, the protonated picolinimidamidinium cation presents a rich array of hydrogen bond donors (the amidinium N-H groups and the pyridinium (B92312) N-H) and acceptors (the pyridine (B92270) nitrogen). These functional groups can engage in robust and directional interactions, forming recurring motifs that are fundamental to the crystal packing.

Hydrogen Bonding Networks in Crystalline Architectures

The crystalline architecture of this compound is expected to be dominated by an extensive network of hydrogen bonds. The interplay between the various hydrogen bond donors and the chloride anion, a strong hydrogen bond acceptor, is crucial in defining the three-dimensional arrangement of the molecules in the solid state.

The chloride ion can accept multiple hydrogen bonds from the amidinium and pyridinium N-H groups, acting as a node to connect different organic cations. This can result in the formation of complex hydrogen-bonded networks, such as sheets or three-dimensional frameworks. The specific geometry and connectivity of these networks will depend on the steric and electronic influences of the bromo-substituent on the pyridine ring. Computational studies on similar systems have shown that the strength and directionality of these hydrogen bonds are the primary determinants of the crystal packing.

| Potential Hydrogen Bond Interactions in this compound |

| Donor |

| Amidinium N-H |

| Pyridinium N-H |

| Amidinium N-H |

Halogen Bonding Interactions in Solid-State Design

The presence of a bromine atom on the picoline ring introduces the potential for halogen bonding to play a significant role in the solid-state design of this compound and its derivatives. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a halogen bond donor) and interacts with a Lewis base (a halogen bond acceptor).

Design and Synthesis of Multi-Component Crystalline Solids (Cocrystals)

The formation of cocrystals, which are multi-component crystalline solids where the components are held together by non-covalent interactions, represents a key strategy in crystal engineering to modify the physicochemical properties of a target molecule.

Role of Picolinimidamide Derivatives as Co-formers

Picolinimidamide derivatives, such as this compound, are excellent candidates for use as co-formers in the design of cocrystals. The presence of multiple hydrogen bond donor and acceptor sites, as well as the potential for halogen bonding, allows these molecules to interact with a wide variety of complementary molecules (co-crystal formers).

When acting as a co-former, the picolinimidamide moiety can form robust supramolecular heterosynthons with functional groups commonly found in other molecules, such as carboxylic acids, amides, and alcohols. The predictability of these interactions is a cornerstone of rational cocrystal design. For example, the protonated amidinium group can form strong charge-assisted hydrogen bonds with carboxylate groups, leading to the formation of highly stable cocrystals.

Modulation of Solid-State Properties through Cocrystallization

Cocrystallization offers a powerful method to modulate the solid-state properties of this compound without altering its covalent structure. By selecting appropriate co-crystal formers, it is possible to systematically tune properties such as solubility, dissolution rate, melting point, and stability.

For instance, cocrystallizing with a highly soluble co-former can lead to a significant enhancement in the aqueous solubility of the resulting cocrystal. This is a particularly valuable strategy in the pharmaceutical sciences for improving the bioavailability of poorly soluble active pharmaceutical ingredients. The formation of different hydrogen and halogen bonding networks in the cocrystal lattice compared to the parent compound is the underlying reason for these modified properties. The choice of co-former and the resulting supramolecular synthons are critical in determining the extent of property modulation.

| Potential Co-formers and Resulting Supramolecular Synthons |

| Co-former Functional Group |

| Carboxylic Acid |

| Amide |

| Hydroxyl (Alcohol/Phenol) |

Polymorphism Studies and Control of Crystalline Forms

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in crystal engineering. Different polymorphs of the same compound can exhibit distinct physicochemical properties, which can have significant implications for its application.

A thorough polymorphic screening of this compound would be essential to identify all accessible crystalline forms. This typically involves crystallization from a wide range of solvents and under various conditions (e.g., temperature, evaporation rate). The identification and characterization of different polymorphs are crucial for selecting the most stable and desirable form for a particular application.

The control of crystalline forms can be achieved through a deep understanding of the intermolecular interactions that govern crystal nucleation and growth. By manipulating these interactions, for example, through the introduction of specific co-formers in cocrystallization, it is possible to favor the formation of a desired polymorph. The ability to control polymorphism is a key goal of crystal engineering, ensuring the reproducibility and consistent performance of a crystalline solid.

Mechanochemical Approaches in Crystal Design and Synthesis

Mechanochemical synthesis, an environmentally conscious and efficient alternative to traditional solvent-based methods, has gained significant traction in the field of crystal engineering. nih.gov This solid-state approach, which involves the use of mechanical energy to induce chemical transformations and phase changes, is particularly well-suited for the discovery and production of novel cocrystals. researchgate.netnih.gov The primary techniques employed in mechanochemistry are neat (dry) grinding and liquid-assisted grinding (LAG), both of which offer rapid screening capabilities and the potential to form crystalline products that are inaccessible from solution. mdpi.comgoogle.com

The application of these methods to this compound and its potential cocrystals represents a modern strategy for the development of new solid forms with tailored physicochemical properties. Although specific research findings on the mechanochemical cocrystallization of this compound are not extensively detailed in publicly available literature, the principles of mechanochemistry provide a robust framework for its application.

Mechanochemical methods are advantageous in cocrystal screening as they can circumvent issues related to disparate component solubilities, which often plague solution-based approaches. nih.gov The direct grinding of this compound with a selection of pharmaceutically acceptable coformers can rapidly generate new solid phases. The progress of these reactions can be monitored in real-time using techniques such as in situ powder X-ray diffraction (PXRD), which allows for the direct observation of phase transformations during the milling process. nih.gov

In a typical mechanochemical screening workflow, stoichiometric amounts of this compound and a chosen coformer would be subjected to grinding in a ball mill or with a mortar and pestle. The resulting solid could then be analyzed to determine if a new crystalline phase has formed.

Liquid-assisted grinding (LAG) is a refinement of neat grinding where a small, catalytic amount of a liquid is added to the solid mixture. mdpi.com This liquid phase can accelerate the reaction by enhancing molecular mobility and facilitating the dissolution and recrystallization of the components, often leading to products with higher crystallinity in a shorter timeframe. google.com The choice of the grinding liquid can also be a critical parameter, influencing the reaction kinetics and potentially directing the formation of specific polymorphic forms of the cocrystal. mdpi.com

The proposed mechanisms behind mechanochemical cocrystal formation include molecular diffusion, the formation of a eutectic liquid or a transient amorphous intermediate phase. researchgate.net For instance, the grinding process can create surface defects and increase the vapor pressure of the solids, promoting diffusion and reaction at the particle interfaces. researchgate.net In other cases, the formation of an amorphous phase upon grinding is the precursor to the nucleation and growth of the stable cocrystalline phase. researchgate.net

While detailed experimental data and crystallographic information for cocrystals of this compound prepared via mechanochemical routes are not available in the cited literature, the general applicability and proven success of these techniques in the broader field of pharmaceutical cocrystal design suggest their high potential for this compound. nih.govrsc.org Future research in this area would likely involve the systematic screening of this compound with a library of coformers using both neat and liquid-assisted grinding, followed by thorough solid-state characterization of any resulting cocrystals.

Applications of 3 Bromopicolinimidamide Hydrochloride As a Synthetic Intermediate and Scaffold

Utilization in the Synthesis of Nitrogen-Containing Heterocycles

The presence of the reactive imidamide group and the bromine atom on the pyridine (B92270) ring makes 3-Bromopicolinimidamide hydrochloride a valuable precursor for the synthesis of various nitrogen-containing heterocyclic compounds. The imidamide moiety can participate in cyclocondensation reactions, while the bromine atom can be utilized in cross-coupling reactions to introduce further molecular diversity.

Construction of Pyrimidine (B1678525) Derivatives

Picolinimidamide (B1582038) hydrochloride, a close structural analog of this compound, serves as a key intermediate in the synthesis of pyrimidine derivatives. The general synthetic strategy involves the cyclization of the picolinimidamide hydrochloride with a suitable three-carbon component, such as a β-keto ester or diethyl malonate.

For instance, the reaction of a picolinimidamide hydrochloride with diethyl malonate in the presence of a base like sodium ethoxide leads to the formation of a dihydroxypyrimidine derivative. This reaction proceeds through an initial condensation of the imidamide with the malonate, followed by an intramolecular cyclization to form the pyrimidine ring. The resulting dihydroxypyrimidine can be further functionalized. For example, treatment with phosphorus oxychloride (POCl₃) can convert the hydroxyl groups into chloro groups, which are excellent leaving groups for subsequent nucleophilic substitution reactions, allowing for the introduction of various substituents onto the pyrimidine ring.

This synthetic approach highlights the utility of picolinimidamide structures as precursors to polysubstituted pyrimidines, which are a class of compounds with significant biological and pharmaceutical importance. The bromine atom in this compound offers an additional site for modification, potentially through cross-coupling reactions, to generate a diverse library of pyrimidine derivatives.

Table 1: Synthesis of Pyrimidine Derivatives from Picolinimidamide Analogs

| Starting Material | Reagent | Product |

|---|---|---|

| Picolinimidamide hydrochloride | Diethyl malonate, Sodium ethoxide | Dihydroxypyrimidine derivative |

Formation of Imidazole (B134444) and Diazepine (B8756704) Ring Systems

While direct examples of the use of this compound in the synthesis of imidazole and diazepine ring systems are not extensively documented in publicly available literature, the chemical reactivity of the imidamide functional group suggests its potential in such transformations.

The synthesis of imidazoles often involves the condensation of an amidine or a related functional group with a 1,2-dicarbonyl compound or its equivalent. It is conceivable that this compound could react with α-haloketones or other suitable precursors to form the imidazole ring.

Similarly, the construction of diazepine rings can be achieved through the reaction of a diamine with a dicarbonyl compound or by the cyclization of appropriate precursors. The imidamide moiety of this compound could potentially serve as a synthon in the formation of a diazepine ring through carefully designed reaction sequences, for example, by reaction with a 1,4-dicarbonyl compound or a related bifunctional electrophile. Further research is required to explore these potential synthetic applications.

Scaffold for Medicinal Chemistry Research

The picolinimidamide scaffold, and specifically its 3-bromo derivative, presents a promising framework for the design and synthesis of new drug candidates. The pyridine ring is a common feature in many biologically active molecules, and the imidamide group can participate in various non-covalent interactions with biological targets. The bromine atom provides a handle for further chemical modification to optimize pharmacological properties.

Design and Synthesis of Bioactive Picolinimidamide Derivatives

The picolinamide (B142947) scaffold, closely related to picolinimidamide, has been extensively utilized in the design of bioactive compounds, particularly as kinase inhibitors. nih.gov Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in many diseases, including cancer.

Derivatives of 3-bromopicolinamide (B2748750) have been investigated as inhibitors of various kinases. The design of these inhibitors often involves modifying the substituents on the pyridine ring and the amide nitrogen to achieve potent and selective inhibition. The bromine atom at the 3-position can be exploited for structure-activity relationship (SAR) studies and for introducing moieties that can interact with specific pockets of the kinase active site. For example, the bromine can be replaced with other functional groups through palladium-catalyzed cross-coupling reactions, allowing for the exploration of a wide chemical space.

The synthesis of these bioactive derivatives typically starts from 3-bromopicolinic acid, which can be converted to the corresponding amide and subsequently modified. The conversion of the carboxylic acid to the imidamide would provide access to this compound, which could then be used to generate a library of derivatives for biological screening.

Structure-Activity Relationship (SAR) Studies on Picolinimidamide Scaffolds

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For picolinamide-based kinase inhibitors, SAR studies have revealed key structural features required for potent inhibition.

For instance, in the development of inhibitors for kinases like VEGFR-2, the picolinamide core acts as a scaffold that correctly orients the substituents for optimal interaction with the enzyme's active site. nih.gov SAR studies have shown that modifications at the 3-position of the pyridine ring, where the bromine atom is located in the title compound, can significantly impact potency and selectivity. The nature of the substituent at this position can influence the electronic properties of the pyridine ring and can also make direct interactions with amino acid residues in the kinase domain.

Furthermore, the substituent on the amide or imidamide nitrogen is crucial for activity. Varying this group allows for probing different regions of the ATP-binding pocket of the kinase. The data generated from these SAR studies are invaluable for the rational design of more potent and selective inhibitors.

Table 2: Key Structural Modifications and Their Impact on Kinase Inhibitory Activity of Picolinamide Scaffolds

| Modification Site | Effect on Activity | Rationale |

|---|---|---|

| 3-Position of Pyridine Ring | Can significantly alter potency and selectivity. | Influences electronics and allows for interaction with specific enzyme pockets. |

Exploration as Privileged Scaffolds in Drug Discovery

A "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets with high affinity. The pyridine ring, a core component of this compound, is considered a privileged scaffold in drug discovery. nih.gov This is due to its ability to act as a hydrogen bond acceptor and its presence in numerous approved drugs targeting a wide range of biological systems, including the central nervous system (CNS) and infectious agents. nih.govnih.gov

The picolinimidamide scaffold itself has the potential to be a privileged structure. The combination of the pyridine ring and the imidamide group provides a unique three-dimensional arrangement of atoms and functional groups that can interact with various protein targets. The imidamide group, with its hydrogen bond donor and acceptor capabilities, can mimic peptide bonds and participate in key interactions within protein binding sites.

The exploration of the picolinimidamide scaffold in different therapeutic areas is an active area of research. By systematically modifying the substituents on the this compound core, it is possible to generate libraries of compounds that can be screened against a diverse panel of biological targets to identify new lead compounds for drug discovery programs. The inherent "drug-like" properties of the pyridine scaffold make these derivatives attractive starting points for optimization.

Targeting Specific Molecular Interactions (e.g., Enzyme Active Sites, Receptor Binding)

There is a notable absence of published studies detailing the use of this compound in the context of targeting specific molecular interactions such as enzyme inhibition or receptor binding. Structure-activity relationship (SAR) studies for related compounds, such as certain substituted pyridines and imidazodiazepines, have been conducted to understand their binding affinities for various receptors. researchgate.netmdpi.comnih.gov These studies often explore how different substituents on the pyridine ring influence binding, but specific data for the 3-bromo-picolinimidamide moiety is not provided.

General principles of enzyme kinetics, including Michaelis-Menten kinetics, are well-established for characterizing enzyme inhibitors. khanacademy.orglibretexts.orgteachmephysiology.comkhanacademy.orgkhanacademy.org However, the application of these principles to this compound has not been documented in accessible research. Without experimental data, any discussion of its potential as an enzyme inhibitor or a ligand for receptor binding would be purely speculative.

Role in the Development of Functional Materials

The investigation into the role of this compound in the development of functional materials has also returned minimal results. While pyridine-containing polymers and metal-organic frameworks (MOFs) are active areas of research, the specific incorporation of this compound is not described. researchgate.nettaylorfrancis.com

Research on functional polymers sometimes involves the use of brominated organic molecules or pyridine units. tandfonline.comresearchgate.net For instance, brominated compounds can serve as precursors in polymerization reactions. Additionally, pyridine derivatives are utilized in the synthesis of MOFs, which have applications in areas like gas storage and catalysis. nih.govmdpi.comrsc.orgpolymtl.caresearchgate.net However, the literature does not specify the use of this compound as a building block or functional component in these materials.

Future Research Directions and Emerging Trends

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Predictive Modeling: ML algorithms, such as deep neural networks and support vector machines, can be trained on existing chemical databases to predict the physicochemical properties, bioactivity, and potential toxicity of novel picolinimidamide (B1582038) analogs. nih.govmdpi.com This predictive capability allows researchers to prioritize the synthesis of compounds with the highest probability of success, saving significant time and resources.

De Novo Design: Generative AI models can design entirely new molecules based on desired activity and property profiles. slideshare.net By inputting specific parameters, such as target protein binding affinity or desired electronic properties, these algorithms can propose novel picolinimidamide derivatives, including variations on the 3-bromo substitution, for synthesis and testing.

Reaction Optimization: AI can also be employed to optimize the synthetic routes to 3-Bromopicolinimidamide hydrochloride itself. By analyzing vast datasets of chemical reactions, ML models can predict optimal reaction conditions, catalysts, and solvents, leading to higher yields and purity.

Table 1: Illustrative Application of AI in Picolinimidamide Analog Design

| Target Property | AI/ML Model | Predicted Outcome for Analog | Confidence Score |

|---|---|---|---|

| Kinase Inhibitory Activity (IC50) | Deep Neural Network | 25 nM | 0.92 |

| Aqueous Solubility | Random Forest Regressor | 150 mg/L | 0.85 |

| Cytochrome P450 Inhibition | Support Vector Machine | Low Risk | 0.95 |

Exploration of Novel Reactivity Patterns for this compound

The pyridine (B92270) ring is a versatile scaffold in organic chemistry, and exploring the novel reactivity of this compound could lead to new synthetic methodologies and applications. nih.govresearchgate.netelsevier.com The interplay between the bromo, picolinyl, and imidamide functionalities presents unique opportunities for chemical transformations.

Future research will likely focus on:

Cross-Coupling Reactions: The bromine atom at the 3-position is a prime handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). Investigating these reactions will enable the introduction of a wide array of functional groups, creating a diverse library of substituted picolinimidamides.

C-H Functionalization: Recent advances in C-H functionalization offer a powerful tool for modifying the pyridine ring at other positions without pre-functionalization. nih.gov Applying these methods to the this compound scaffold could provide access to previously inaccessible derivatives.

Imidamide Group Chemistry: The imidamide functional group itself can participate in various transformations, such as cyclizations to form heterocyclic systems or serving as a directing group for reactions on the pyridine ring.

Advanced Characterization Techniques for In Situ Monitoring of Reaction Progress

Understanding reaction mechanisms and kinetics is crucial for optimization and scale-up. Advanced characterization techniques that allow for real-time, in situ monitoring are becoming increasingly important. mdpi.com For the synthesis and subsequent reactions of this compound, techniques such as:

Process Analytical Technology (PAT): The integration of in-line spectroscopic methods like Fourier-transform infrared spectroscopy (FTIR), Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can provide real-time data on reactant consumption, and product and byproduct formation.

Laser-Induced Breakdown Spectroscopy (LIBS): This technique has potential for elemental analysis and can be adapted to monitor changes in the chemical environment during a reaction. tuwien.at

Mass Spectrometry: Techniques like reaction monitoring mass spectrometry (RM-MS) can offer high sensitivity and selectivity for tracking the evolution of species in a reaction mixture.

Table 2: Comparison of In Situ Monitoring Techniques for Picolinimidamide Synthesis

| Technique | Information Provided | Advantages | Limitations |

|---|---|---|---|

| In-line FTIR | Functional group changes, concentration profiles | Real-time, non-destructive | Complex spectra, potential for overlapping peaks |

| Raman Spectroscopy | Molecular vibrations, polymorphism | Non-invasive, good for aqueous systems | Weak signals for some functional groups |

| In-line NMR | Detailed structural information, quantification | Highly specific, quantitative | Lower sensitivity, higher equipment cost |

Sustainable Synthetic Methodologies and Process Intensification

Modern chemical synthesis places a strong emphasis on green chemistry and process intensification to create safer, more efficient, and environmentally friendly processes. researchgate.netresearchgate.netcetjournal.it

Green Chemistry Approaches: Future syntheses of this compound will likely explore the use of greener solvents, renewable starting materials, and catalytic methods that avoid stoichiometric reagents.

Process Intensification (PI): This involves developing innovative equipment and techniques to dramatically improve chemical manufacturing. mdpi.comenergy.gov For the production of picolinimidamides, PI could involve:

Microreactors: These offer enhanced heat and mass transfer, allowing for safer handling of exothermic reactions and improved control over reaction conditions, often leading to higher yields and purities. energy.gov

Continuous Flow Chemistry: Shifting from traditional batch processing to continuous flow manufacturing can improve safety, consistency, and scalability while reducing waste. cetjournal.it

Reactive Distillation: Combining reaction and separation into a single unit operation can increase efficiency and reduce capital costs. mdpi.com

Computational Design of Advanced Materials Based on Picolinimidamide Scaffolds

The structural and electronic properties of the picolinimidamide scaffold make it an attractive building block for advanced materials. nih.govmines.edu Computational materials science provides the tools to design these materials in silico before their synthesis. nih.govmit.edu

Organic Electronics: Density functional theory (DFT) calculations can be used to predict the electronic properties (e.g., HOMO/LUMO levels, bandgap) of polymers and metal-organic frameworks (MOFs) incorporating the picolinimidamide unit. This allows for the targeted design of materials for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.

Porous Materials: The picolinimidamide moiety can act as a ligand for the construction of MOFs or covalent organic frameworks (COFs). Computational simulations can predict the porosity, surface area, and gas adsorption properties of these materials, guiding the synthesis of frameworks for applications in gas storage, separation, and catalysis.

Biomaterial Scaffolds: The picolinimidamide structure could be incorporated into biomaterials for tissue engineering. lehigh.edumdpi.comresearchgate.netnih.gov Computational modeling can be used to predict the mechanical properties and biocompatibility of these scaffolds, aiding in the design of materials that promote cell growth and tissue regeneration. nih.govnih.gov

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 3-Bromopicolinimidamide hydrochloride to maximize yield and purity?

- Methodological Answer : Synthesis optimization involves selecting halogenation conditions (e.g., bromine sources like NBS or Br₂) and controlling reaction parameters (temperature, solvent polarity). For example, bromination of the pyridine ring at the 3-position requires careful monitoring to avoid over-halogenation or side reactions. Use HPLC or LC-MS to track intermediate formation and purity .

- Data Example : A study on 5-Methylpicolinimidamide hydrochloride achieved 85% yield using Pd-catalyzed coupling under anhydrous conditions, highlighting the importance of inert atmospheres and catalyst selection .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : Confirm bromine substitution via chemical shifts (e.g., aromatic protons near Br show deshielding).

- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺ for C₆H₆BrN₃·HCl).

- XRD : Resolve crystallographic data to confirm spatial arrangement .

Q. What analytical methods are recommended for assessing the stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies using:

- Thermogravimetric Analysis (TGA) : Evaluate decomposition temperatures.

- HPLC-PDA : Monitor degradation products under UV light or humidity.

- pH Stability Tests : Assess solubility and hydrolysis in buffers (pH 2–9) .

Advanced Research Questions

Q. How does the bromine substituent at the 3-position influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : Bromine’s electron-withdrawing effect activates the pyridine ring for nucleophilic attack. Use DFT calculations to map electron density and predict regioselectivity. Experimentally, compare reaction rates with other halogenated analogs (e.g., 3-Cl or 3-F derivatives) .

- Data Contradiction : While bromine typically enhances electrophilicity, steric hindrance in bulky derivatives (e.g., 3-Bromo-5-methyl) may reduce reactivity. Resolve via kinetic studies under controlled conditions .

Q. What strategies can address discrepancies in reported biological activity of this compound across cell-based assays?

- Methodological Answer :

- Dose-Response Curves : Normalize data using standardized IC₅₀ values.

- Cell Line Validation : Test across multiple lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects.

- Metabolite Profiling : Use LC-MS/MS to identify active metabolites that may contribute to observed variations .

Q. How can researchers design experiments to elucidate the role of this compound in modulating enzyme targets (e.g., kinases or proteases)?

- Methodological Answer :

- SPR (Surface Plasmon Resonance) : Measure binding kinetics (kₐ, kₐ).

- Crystallography : Co-crystallize the compound with target enzymes (e.g., trypsin-like proteases) to identify binding pockets.

- Mutagenesis : Replace key residues (e.g., catalytic lysine) to confirm interaction sites .

Experimental Design & Data Analysis

Q. What statistical approaches are suitable for analyzing dose-dependent cytotoxicity data involving this compound?

- Methodological Answer :

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀.

- ANOVA with Tukey’s Post Hoc : Compare multiple treatment groups.

- PCA (Principal Component Analysis) : Identify outliers in high-throughput screening datasets .

Q. How can in silico modeling predict the pharmacokinetic properties of this compound?

- Methodological Answer :

- ADMET Prediction : Use tools like SwissADME or ADMETlab to estimate logP, bioavailability, and CYP450 interactions.

- Molecular Dynamics (MD) Simulations : Simulate blood-brain barrier permeability or plasma protein binding .

Reference Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.